7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Brand Name: Vulcanchem
CAS No.: 1557521-89-7
VCID: VC2588439
InChI: InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
SMILES: C1=CN2C=C(C=C2C(=O)N1)Br
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

CAS No.: 1557521-89-7

Cat. No.: VC2588439

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one - 1557521-89-7

Specification

CAS No. 1557521-89-7
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
IUPAC Name 7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
Standard InChI InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
Standard InChI Key DGTXTSXNQQYKRM-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=C2C(=O)N1)Br
Canonical SMILES C1=CN2C=C(C=C2C(=O)N1)Br

Introduction

Chemical Identity and Basic Characteristics

7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one belongs to the pyrrolopyrazine class of compounds, characterized by its heterocyclic nature. The compound has been well-documented in chemical databases and research literature with specific identifiers and fundamental properties.

Identification Parameters

The compound is precisely identified through several standardized chemical identifiers as outlined in the table below:

ParameterValue
Chemical Name7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
CAS Number1557521-89-7
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
SMILES NotationC1=CN2C=C(C=C2C(=O)N1)Br
MDL NumberMFCD22572433

This heterocyclic organic compound features a distinctive structure consisting of fused pyrrole and pyrazine rings, with a bromine atom positioned at the 7-position of the molecule. The compound's systematic naming follows IUPAC guidelines, indicating its structural components and connectivity pattern .

Physical and Chemical Properties

The physical and chemical properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one have been determined through experimental and computational methods:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point267.3±40.0 °CPredicted
Density1.87±0.1 g/cm³Predicted
pKa10.99±0.20Predicted
SolubilityLimited in water, soluble in organic solventsPredicted

These properties are crucial for understanding the compound's behavior in various experimental settings and potential pharmaceutical formulations . The relatively high boiling point indicates strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions within the molecule's structure.

Structural Features and Chemical Reactivity

The molecular architecture of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one directly influences its chemical behavior and potential biological activities.

Structural Analysis

The compound features a bicyclic system with a pyrrole ring fused to a pyrazine ring, creating a planar heterocyclic structure. This arrangement results in a delocalized electron system that contributes to the compound's aromatic character and stability. The presence of the bromine atom at the 7-position introduces both electronic and steric effects that influence the molecule's reactivity patterns and binding capabilities.

The carbonyl group (C=O) at the 1-position creates a lactam functionality, which serves as a potential hydrogen bond acceptor in biological systems. This feature, combined with the nitrogen atoms in the pyrazine ring, provides multiple sites for interaction with biological receptors or other reactive molecules .

Reactivity Profile

The reactivity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is characterized by several key aspects:

  • The bromine substituent serves as a potential site for nucleophilic substitution reactions and metal-catalyzed coupling processes.

  • The lactam functionality can undergo nucleophilic attack and may participate in condensation reactions.

  • The aromatic system can engage in electrophilic substitution reactions, though with reduced reactivity compared to simple aromatic compounds.

  • The nitrogen atoms in the structure can participate in coordination with metals or act as nucleophiles in appropriate conditions.

These reactivity patterns make the compound versatile in synthetic chemistry applications, particularly in developing more complex molecular structures for medicinal chemistry research.

Synthesis Methods

The preparation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically employs specialized synthetic routes that ensure structural integrity and purity.

Synthetic Approaches

The primary synthesis method involves the bromination of pyrrolo[1,2-a]pyrazin-1-one precursors under controlled conditions. This process requires careful management of reaction parameters to achieve selective bromination at the desired 7-position while preventing side reactions or multiple brominations. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the reactivity of the pyrrole portion directing the regioselectivity.

An alternative approach involves palladium-catalyzed intermolecular cyclization reactions, similar to those used for related pyrrolo[1,2-a]pyrazine derivatives. Research indicates that such compounds can be synthesized from precursors like 2-bromo-5-methoxypyrazine and propargyl amines or ethers through Pd-catalyzed intermolecular cycloisomerization strategies .

Purification and Characterization

Following synthesis, the compound requires purification through techniques such as crystallization, column chromatography, or preparative HPLC. Characterization typically employs:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy for functional group identification

  • Elemental analysis for composition verification

These analytical methods ensure the identity, purity, and structural integrity of the synthesized compound before application in biological testing or further chemical transformations.

Hazard StatementDescriptionCode
Harmful if swallowedAcute oral toxicityH302
Causes skin irritationSkin corrosion/irritationH315
Causes serious eye irritationSerious eye damage/eye irritationH319
May cause respiratory irritationSpecific target organ toxicity, single exposure, respiratory tract irritationH335

These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .

Research Applications and Future Directions

The current and potential applications of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one span several areas of chemical and pharmaceutical research.

Current Research Applications

Currently, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one primarily serves as:

  • A building block for the synthesis of more complex heterocyclic compounds

  • An intermediate in medicinal chemistry research

  • A model compound for studying structure-activity relationships

  • A precursor for chemical library development in drug discovery programs

These applications highlight the compound's value as a versatile chemical entity in synthetic and medicinal chemistry research.

Future Research Directions

Several promising research directions for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one include:

  • Development of more potent anti-inflammatory agents based on the pyrrolopyrazine scaffold

  • Exploration of metal-catalyzed transformations utilizing the bromine substituent

  • Investigation of potential interactions with specific biological targets

  • Structure optimization to enhance bioavailability or pharmacokinetic properties

  • Application in fragment-based drug discovery approaches

The distinctive structure and reactivity profile of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one position it as a valuable chemical entity for ongoing research in heterocyclic chemistry and drug development.

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